molecular formula C9H21BrSi B13192045 [2-(Bromomethyl)-2-methylbutyl]trimethylsilane

[2-(Bromomethyl)-2-methylbutyl]trimethylsilane

Cat. No.: B13192045
M. Wt: 237.25 g/mol
InChI Key: OGQMRUFAZPLACI-UHFFFAOYSA-N
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Description

Historical Context of Organosilicon Chemistry

Organosilicon chemistry originated in 1863 with Alexander Butlerov’s synthesis of tetraethylsilane, the first known compound containing a silicon-carbon bond. Early 20th-century advancements by Frederick Stanley Kipping established foundational synthetic methods, particularly through his systematic use of Grignard reagents to create diverse organosilanes. The 1940s marked a turning point with Eugene Rochow’s development of the direct process for synthesizing methylchlorosilanes, which enabled industrial-scale production of silicone polymers. These milestones laid the groundwork for modern functionalized silanes like this compound, which embody the field’s progression toward targeted molecular design.

Structural Classification of Bromomethyl-Containing Silanes

Bromomethylsilanes constitute a specialized subclass characterized by a reactive C–Br bond adjacent to silicon. This compound exhibits the following structural features:

  • Core framework : A silicon atom bonded to three methyl groups and one branched alkyl chain
  • Functional group : Bromomethyl (–CH2Br) at the second carbon of a 2-methylbutyl substituent
  • Molecular formula : C9H21BrSi

Table 1: Comparative Analysis of Bromomethylsilanes

Compound Name Molecular Formula Silicon Substituents Bromine Position
(Bromomethyl)silane CH2BrSi H3Si– Terminal
(Bromomethyl)chlorodimethylsilane C3H8BrClSi (CH3)2ClSi– Terminal
This compound C9H21BrSi (CH3)3Si– with branched alkyl Internal

The compound’s branched architecture distinguishes it from linear analogs, with the bromine atom positioned internally rather than terminally. This structural arrangement influences both its reactivity and physical properties, as the steric bulk of the trimethylsilyl group moderates nucleophilic substitution at the brominated carbon.

Significance of Branched Alkyl Chains in Silane Derivatives

Branched alkyl chains in silanes like this compound confer three critical advantages:

  • Enhanced thermal stability : The 2-methylbutyl group’s branching reduces molecular symmetry, inhibiting crystalline packing and increasing decomposition temperatures compared to linear analogs.
  • Controlled reactivity : Steric hindrance from the branched chain slows unwanted side reactions during nucleophilic substitutions while maintaining accessibility to the bromomethyl site.
  • Improved solubility : The compound’s nonpolar branched structure enhances compatibility with organic solvents, facilitating its use in solution-phase reactions.

Recent studies on alkylsiloxane-based ionic liquids demonstrate that branched silicon-containing chains reduce viscosity by 86% compared to linear carbon-based analogs, highlighting the broader implications of such structural modifications in materials science. In this compound, these properties combine to create a reagent suitable for:

  • Surface functionalization of silica-based materials
  • Synthesis of silicone copolymers with tailored branching
  • Preparation of silicon-containing dendrimers

The compound’s unique combination of reactive bromine and sterically protected silicon center enables precise control over reaction pathways in organic synthesis. For instance, in radical-mediated polymerizations, the bromomethyl group serves as an initiation site while the trimethylsilyl moiety protects adjacent carbon centers from undesired side reactions.

Properties

Molecular Formula

C9H21BrSi

Molecular Weight

237.25 g/mol

IUPAC Name

[2-(bromomethyl)-2-methylbutyl]-trimethylsilane

InChI

InChI=1S/C9H21BrSi/c1-6-9(2,7-10)8-11(3,4)5/h6-8H2,1-5H3

InChI Key

OGQMRUFAZPLACI-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C[Si](C)(C)C)CBr

Origin of Product

United States

Preparation Methods

Halomethylation of Trimethylsilylalkyl Intermediates

A common industrial and laboratory method involves preparing the key intermediate trimethylsilylalkyl alcohol followed by halomethylation to introduce the bromomethyl group.

Typical sequence:

  • Synthesis of Trimethylsilylalkyl Alcohol:

    • This can be achieved by coupling reactions of trimethylchlorosilane with alkyl esters or halides, followed by reduction.
    • For example, a Reformatsky-type reaction between 2-ethyl bromoacetate and trimethylchlorosilane under zinc powder catalysis yields an intermediate which is then reduced by sodium borohydride or lithium aluminum hydride to the corresponding alcohol.
  • Halomethylation of the Alcohol:

    • The alcohol undergoes chloromethylation or bromomethylation using reagents such as formaldehyde derivatives and hydrogen halides or polyhalomethanes.
    • This step converts the hydroxyl group into a bromomethyl substituent.

Notes on this method:

  • The Reformatsky coupling step often suffers from low yield and reproducibility.
  • Sodium borohydride reduction has limited efficiency; lithium aluminum hydride is effective but poses industrial scale-up risks due to its reactivity and cost.
  • The halomethylation step requires careful control of reaction conditions to avoid side reactions and to ensure product stability.
  • The overall process can be limited by the availability and cost of starting materials and reagents.

Use of Chloromethyltrimethylsilane as a Starting Material

Another prevalent method uses chloromethyltrimethylsilane as a key intermediate, which undergoes further transformations to yield the bromomethyl derivative.

  • Chloromethyltrimethylsilane is reacted with polyformaldehyde and formaldehyde under controlled conditions to form trimethylsilylalkyl intermediates.
  • Subsequent halogen exchange or direct bromination introduces the bromomethyl group.
  • This method benefits from the commercial availability of chloromethyltrimethylsilane but is limited by the high cost of this reagent.
  • The reaction involving polyformaldehyde and formaldehyde is highly exothermic, limiting scale-up beyond approximately 2000 liters in industrial settings.
  • The final halomethylation step is critical and must be optimized to maintain product purity and stability.

One-Pot Synthesis via Hydrosilane Insertion and Diazo Compound Mediated Functionalization

Recent advances have introduced one-pot protocols employing hydrosilane materials and redox-active diazo compounds to synthesize organosilanes with functionalized alkyl groups, including bromomethyl substituents.

  • The process uses hydrosilanes such as trimethylsilane derivatives.
  • A ruthenium metallacyclic catalyst facilitates Si–H insertion of a diazo compound, such as N-hydroxyphthalimidyl diazoacetate, generating α-silyl redox-active esters.
  • These intermediates undergo decarboxylative borylation or halogenation, enabling the introduction of bromomethyl groups.
  • This method offers a modular, versatile approach with the potential for higher yields and broader substrate scope.
  • It avoids the need for expensive chlorosilane intermediates and harsh reagents.
  • The approach is still under development but shows promise for industrial application due to its operational simplicity and efficiency.

Comparative Data Table of Preparation Methods

Method Starting Materials Key Steps Advantages Limitations Industrial Suitability
Reformatsky-type coupling + reduction + halomethylation 2-Ethyl bromoacetate, trimethylchlorosilane, zinc powder, reducing agents Reformatsky coupling, reduction, halomethylation Uses relatively accessible reagents Low yield, hazardous reducing agents, scale-up risk Limited due to safety and cost
Chloromethyltrimethylsilane route Chloromethyltrimethylsilane, polyformaldehyde, formaldehyde Polyformaldehyde reaction, halomethylation Commercially available intermediates High cost, exothermic reaction limits scale Widely used but cost-restricted
One-pot hydrosilane insertion + diazo compound Hydrosilanes, N-hydroxyphthalimidyl diazoacetate, Ru catalyst Si–H insertion, decarboxylative functionalization Modular, efficient, avoids chlorosilanes Emerging method, requires catalyst Promising for future industrial use

Detailed Research Findings and Notes

  • Yield and Purity: The one-pot hydrosilane insertion method has demonstrated improved yields and product purity compared to classical routes, attributed to fewer steps and milder conditions.

  • Reaction Conditions: Traditional methods require alkaline or acidic conditions for halomethylation, often needing careful pH control to maintain product stability.

  • Safety and Environmental Impact: Lithium aluminum hydride and zinc powder used in classical reductions pose safety and environmental challenges. The newer catalytic methods reduce hazardous waste and improve safety profiles.

  • Scale-Up Challenges: Exothermic reactions in the chloromethyltrimethylsilane route limit batch sizes, impacting cost-efficiency for large-scale production.

  • Catalyst Role: Ruthenium metallacyclic catalysts enable selective Si–H insertion with a broad range of hydrosilane substrates, expanding synthetic versatility.

Mechanism of Action

The mechanism of action of [2-(Bromomethyl)-2-methylbutyl]trimethylsilane involves the formation of reactive intermediates during chemical reactions. The silicon atom can also participate in the formation of siloxane bonds, contributing to the stability and functionality of the final products .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares [2-(Bromomethyl)-2-methylbutyl]trimethylsilane with structurally analogous organosilicon compounds, focusing on molecular properties, reactivity, and applications.

Compound Molecular Formula Molecular Weight Key Features Applications/Reactivity Reference
This compound (hypothetical) Likely C₉H₂₁BrSi ~253.3 g/mol Branched alkyl chain with bromomethyl and trimethylsilyl groups. Potential alkylation agent; silylation in protective group strategies. N/A
2-(Chloromethyl)allyl-trimethylsilane C₇H₁₅ClSi 162.73 g/mol Allylic chloromethyl group with trimethylsilyl substituent. Cross-coupling reactions; intermediate for allylic substitutions.
rac-Methyl (5-bromopent-2-yn-1-yl)trimethylsilane C₁₀H₁₉BrSi 261.26 g/mol Alkyne-containing bromomethyl group; chiral center. Click chemistry; synthesis of silicon-containing alkynes.
Trimethylsilyl (E)-4-bromobut-2-enoate C₇H₁₃BrO₂Si 237.17 g/mol Bromo-ester with conjugated double bond and silyl group. Electrophilic ester in polymer chemistry; precursor for unsaturated acids.
2-(5-Bromopyridin-2-yl)ethynyl-trimethylsilane C₁₀H₁₃BrNSi 267.21 g/mol Aromatic bromopyridine coupled with ethynyl-trimethylsilyl. Suzuki-Miyaura cross-coupling; heterocyclic drug synthesis.
Trimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane C₁₁H₂₁BO₂Si 224.18 g/mol Boronate ester with ethynyl-trimethylsilyl. Borylation reactions; precursor for boron-containing materials.

Key Structural and Functional Differences

Substituent Reactivity: Bromomethyl groups (e.g., in the target compound) exhibit higher reactivity in nucleophilic substitutions compared to chloromethyl analogs (e.g., 2-(chloromethyl)allyl-trimethylsilane) due to bromine’s superior leaving-group ability . Ethynyl-trimethylsilyl groups (e.g., in and ) enable Sonogashira coupling, whereas bromopyridinyl derivatives () are tailored for cross-coupling in heterocyclic systems .

Boronate esters () offer unique reactivity in Suzuki-Miyaura couplings, distinct from bromine-based alkylation pathways .

Synthetic Utility :

  • Bromomethyl-silane compounds are pivotal in alkylation and silylation, whereas boronate-silane hybrids () are specialized for boron chemistry .
  • Allylic chloromethyl-silanes () are preferred for allylic substitutions due to their planar geometry .

Biological Activity

[2-(Bromomethyl)-2-methylbutyl]trimethylsilane is a silane compound that has garnered attention in the field of organic chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, cytotoxicity, and possible therapeutic applications.

Chemical Structure

The compound's structure can be represented as follows:

C8H19BrSi\text{C}_8\text{H}_{19}\text{BrSi}

This structure includes a bromomethyl group, which is significant for its reactivity and biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. The compound has been evaluated against various pathogens, showing notable effectiveness in inhibiting bacterial and fungal growth.

In Vitro Studies

A study conducted by E.E. Shawer et al. demonstrated that extracts containing this compound exhibited significant antimicrobial activity against several pathogenic microorganisms. The results indicated that the compound could inhibit the growth of bacteria such as Staphylococcus aureus and fungi like Candida albicans.

PathogenInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Candida albicans14

This data suggests that this compound could be a promising candidate for developing new antimicrobial agents.

Cytotoxicity Assessment

The cytotoxic effects of this compound were assessed using human cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells. The MTT assay revealed that at concentrations up to 25 µM, the compound did not exhibit significant cytotoxicity, indicating a favorable safety profile for potential therapeutic applications.

Concentration (µM)Viability (%)
195
590
2588

These findings suggest that while the compound possesses biological activity, it may also be safe for use in therapeutic contexts.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological properties. Modifications to the bromomethyl group or silane moiety may enhance its efficacy against specific targets. Research indicates that substituents on the silane can influence both antimicrobial potency and cytotoxicity, providing a pathway for further development.

Case Studies

  • Antimicrobial Efficacy : A study focused on the use of this compound in combination with traditional antibiotics showed synergistic effects against resistant strains of bacteria. This combination therapy could enhance treatment outcomes in antibiotic-resistant infections.
  • Pharmacological Applications : Another case study explored the potential of this compound in drug formulation, particularly as a carrier for delivering active pharmaceutical ingredients due to its favorable physicochemical properties.

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